molecular formula C7H8FNO B12977873 (3-Fluoro-5-methylpyridin-4-yl)methanol

(3-Fluoro-5-methylpyridin-4-yl)methanol

Cat. No.: B12977873
M. Wt: 141.14 g/mol
InChI Key: WLRRNNZGFWDKMN-UHFFFAOYSA-N
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Description

(3-Fluoro-5-methylpyridin-4-yl)methanol is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Selectfluor® as a fluorinating agent to introduce the fluorine atom into the pyridine ring . The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for fluorinated pyridines, including (3-Fluoro-5-methylpyridin-4-yl)methanol, often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-5-methylpyridin-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield the corresponding aldehyde or carboxylic acid, while substitution of the fluorine atom can yield various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3-Fluoro-5-methylpyridin-4-yl)methanol is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential interactions with biological targets, including enzymes and receptors. Its fluorinated nature can enhance its binding affinity and selectivity towards specific biological molecules.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Fluorinated compounds are known to exhibit improved pharmacokinetic properties, making them attractive candidates for drug development.

Industry

In the industrial sector, this compound is used in the development of agrochemicals and other specialty chemicals. Its unique properties can enhance the efficacy and stability of these products.

Mechanism of Action

The mechanism of action of (3-Fluoro-5-methylpyridin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can enhance its binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-5-methylpyridin-4-amine: A similar compound with an amine group instead of a methanol group.

    3-Fluoro-4-aminopyridine: Another fluorinated pyridine derivative with potential biological activities.

Uniqueness

(3-Fluoro-5-methylpyridin-4-yl)methanol is unique due to the presence of both a fluorine atom and a methanol group in its structure. This combination can enhance its chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C7H8FNO

Molecular Weight

141.14 g/mol

IUPAC Name

(3-fluoro-5-methylpyridin-4-yl)methanol

InChI

InChI=1S/C7H8FNO/c1-5-2-9-3-7(8)6(5)4-10/h2-3,10H,4H2,1H3

InChI Key

WLRRNNZGFWDKMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=C1CO)F

Origin of Product

United States

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